molecular formula C10H9N3OS B157067 2-(2-Thiazolylazo)-p-cresol CAS No. 1823-44-5

2-(2-Thiazolylazo)-p-cresol

Cat. No. B157067
CAS RN: 1823-44-5
M. Wt: 219.27 g/mol
InChI Key: MZRKINSTWYZJLV-UHFFFAOYSA-N
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Description

2-(2-Thiazolylazo)-p-cresol (TAC) is a chemical reagent that has been widely used in spectrophotometric methods for the determination of various metal ions. It forms complexes with metals such as cobalt, nickel, and lead, which can be measured using spectrophotometry to determine the concentration of these metals in different samples .

Synthesis Analysis

While the provided papers do not detail the synthesis of TAC, they do mention its use as a reagent in various spectrophotometric determination methods. The synthesis of similar azo compounds has been described in the literature, which typically involves diazotization reactions followed by azo coupling with phenolic compounds .

Molecular Structure Analysis

The molecular structure of TAC is not explicitly discussed in the provided papers. However, similar azo compounds are known to exhibit tautomeric forms and can form complexes with metal ions through the azo nitrogen and phenolic oxygen atoms .

Chemical Reactions Analysis

TAC reacts with metal ions to form colored complexes. For instance, it reacts with Co(II) to form a green complex with maximum absorption at 615 nm . With nickel, it forms a complex that is soluble in aqueous ethanol, obeying Beer's law within a certain concentration range . The reaction with lead(II) results in an intensely colored complex that is stable for at least 4 hours .

Physical and Chemical Properties Analysis

The physical and chemical properties of TAC, such as solubility and acidity constants, are influenced by the solvent used. The acidity constants of TAC have been studied in various water-organic solvent media mixtures, showing that the pKa values are affected by the mole fraction of organic solvents in the mixtures . The solubility of the nickel-TAC complex in water is low, but it increases in aqueous ethanol .

Case Studies

Several case studies have been reported where TAC has been used for the determination of metals in different matrices. For cobalt, a selective procedure using masking agents has been proposed, which has been applied to the determination of cobalt in nickel salts and steel alloys . The nickel-TAC complex has been successfully applied to the determination of nickel in reference samples of copper-base alloy . Similarly, the lead(II)-TAC complex has been used for the determination of lead(II) in copper-base alloy . Additionally, TAC has been used in the development of a simulated colorimetric INHIBIT logic gate, demonstrating its potential application in chemical sensing .

Scientific Research Applications

  • Minimizing Interference in Metal Determination : TAC is used as a masking agent in the determination of bismuth in nickel and copper alloys by hydride generation atomic absorption spectrometry (HGAAS). This method allows for tolerable Bi/Ni and Bi/Cu ratios in very acidic media and achieves low detection limits (Takase, Luna, & de Campos, 2003).

  • Colorimetric Logic Gate Simulation : TAC, when used with mercury ions, forms a colorimetric INHIBIT logic gate. This system changes color based on pH and mercury-ion complexation, showcasing potential applications in analytical sensors (Liu, Zhao, & Wang, 2016).

  • Iron Determination in Alkaline Salts : Utilizing TAC for the separation, preconcentration, and determination of iron traces in alkaline salts through ICP-AES technique has been explored. The iron(III)-TAC complex can be extracted from saline solutions, demonstrating an effective method for iron trace analysis (Ferreira et al., 1997).

  • Nickel Determination in Alkaline Salts : Similar to its application for iron, TAC is used for the determination of nickel in alkaline salts. The method involves liquid-liquid extraction of nickel(II)-TAC complex and has shown effectiveness in trace nickel analysis (Ferreira et al., 1997).

  • Spectrophotometric Reagent for Vanadium Determination : TAC forms a red complex with vanadium(IV) in the presence of ascorbic acid. This complex has applications in vanadium determination, offering a method with high molar absorptivity and effective cation interference elimination (Teixeira et al., 1998).

  • Catalyst for Aldehyde to Amide Conversion : A ruthenium(II) complex with TAC has been identified as an efficient catalyst for converting aldehydes to amides. This catalytic activity presents potential applications in organic synthesis and industrial processes (Raja, Raja, & Ramesh, 2012).

  • Spectrophotometric Determination of Indium(III) : TAC reacts with indium(III) to form a stable, intensely colored complex. This method offers an effective way for the quantitative determination of indium in various samples, including catalysts (Ferreira, Costa, & Andrade, 1991).

Safety And Hazards

The safety data sheet for “2-(2-Thiazolylazo)-p-cresol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

The future directions for “2-(2-Thiazolylazo)-p-cresol” could involve further exploration of its antioxidant properties , as well as its potential applications in the determination of trace amounts of toxic metallic ions .

properties

IUPAC Name

4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKINSTWYZJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310791
Record name 2-(2-Thiazolylazo)-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thiazolylazo)-p-cresol

CAS RN

1823-44-5
Record name 2-(2-Thiazolylazo)-p-cresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823-44-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thiazolylazo)-p-cresol
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Record name 2-(2-Thiazolylazo)-p-cresol
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Record name 2-(2-Thiazolylazo)-p-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
617
Citations
PL Croot, M Johansson - Electroanalysis: An International …, 2000 - Wiley Online Library
A new sensitive competitive ligand exchange‐adsorptive cathodic stripping voltammetric (CLE‐ACSV) method for the determination of iron speciation in seawater has been developed …
LSG Teixeira, ACS Costa, SLC Ferreira… - Journal of the Brazilian …, 1999 - SciELO Brasil
A sensitive and selective spectrophotometric method is proposed for the rapid determination of uranium using 2-(2- Thiazolylazo)-p-Cresol (TAC). The reaction between TAC and …
Number of citations: 69 www.scielo.br
R Saavedra, C Soto, R Gómez, A Muñoz - Microchemical Journal, 2013 - Elsevier
The aim of this work was to set up and evaluate dual-beam thermal lens spectroscopy (TLS) for analytical application in the quantitative determination of lead. The method is based on …
Number of citations: 22 www.sciencedirect.com
SLC Ferreira, MGM Andrade, IP Lobo… - Analytical letters, 1991 - Taylor & Francis
The reaction between lead(II) and 2-(2-Thiazolylazo)-p-Cresol(TAC) in the presence of TERGITOL NPX (4 mg/ml) at an apparent pH 9.0–10.0 results in an intensely colored complex …
Number of citations: 53 www.tandfonline.com
SLC Ferreira, ACS Costa, HAS Andrade - Microchemical journal, 1991 - Elsevier
The reaction between indium(III) and the 2-(2-thiazolylazo)-p-cresol (TAC) in aqueous methanol media at apparent pH 5.0–6.0 results in an intensely colored complex which is stable for …
Number of citations: 22 www.sciencedirect.com
J Wang, B Lan, HB Liu - Analytical Sciences, 2017 - Springer
This paper reports that changing metal ions (Co 2+ , Ni 2+ , Cu 2+ , or Cd 2+ ) in the 2-(2-thiazolylazo)-P-cresol (TAC)-metal ensemble may generate varied optical responses to anions. …
Number of citations: 3 link.springer.com
RJ Cassella, VA Salim, LS Jesuı́no, RE Santelli… - Talanta, 2001 - Elsevier
This paper reports the development of a new methodology for determination of cobalt in water samples by using a flow injection system with loaded PUF as solid phase to …
Number of citations: 73 www.sciencedirect.com
LSG Teixeira, AC Spinola Costa, AS Queiroz… - Microchimica Acta, 1998 - Springer
The present work describes the use of 2-(2-thiazolylazo)-p-cresol (TAC) as a spectrophotometric reagent for vanadium determination. TAC reacts with vanadium(IV) in the presence of …
Number of citations: 10 link.springer.com
PAM Farias, AK Obara, AW Nóbrega, JS Gold - Electroanalysis, 1994 - Wiley Online Library
The adsorptive collection of the molybdenum (VI) complex of 2‐(2′‐thiazolylazo)‐p‐cresok (TAC), coupled with the catalytic current of the adsorbed complex, yield an ultrasensitive …
I Takase, AS Luna, RC de Campos - Talanta, 2003 - Elsevier
Thiazolylazo p-cresol (TAC) was studied as a masking agent for the determination of Bi in rich Ni and Cu alloys by hydride generation atomic absorption spectrometry (HGAAS). In the …
Number of citations: 18 www.sciencedirect.com

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